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Compound of Interest

Compound Name: 4-(Methoxymethyl)phenol

Cat. No.: B1201506 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of p-Hydroxybenzyl

Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of p-hydroxybenzyl methyl ether, systematically known as 4-
(methoxymethyl)phenol (CAS No. 5355-17-9). The document is tailored for researchers,

scientists, and professionals in drug development, offering a consolidated resource of

quantitative data, detailed experimental protocols for property determination, and an

exploration of the compound's known chemical and biological reactivity. All quantitative data

are summarized in structured tables for clarity and comparative analysis. Furthermore, this

guide visualizes a key metabolic pathway for the compound, adhering to stringent graphical

standards.

Introduction
p-Hydroxybenzyl methyl ether, or 4-(methoxymethyl)phenol, is a member of the phenol class

where the methyl group of p-cresol is substituted with a methoxy group.[1] Its structure,

featuring a reactive phenolic hydroxyl group and a benzyl ether moiety, makes it an interesting

subject for studies in organic synthesis, materials science, and pharmacology. The compound

has been identified as a plant metabolite, found in organisms such as Spiranthes vernalis and
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Gymnadenia conopsea.[1] A thorough understanding of its physicochemical properties is

fundamental for its application and for predicting its behavior in chemical and biological

systems.

Physicochemical Properties
The physical and chemical characteristics of a compound are critical for determining its

handling, formulation, and interaction with other substances. The properties of 4-
(methoxymethyl)phenol are summarized below.

General and Physical Properties
This table outlines the fundamental identifiers and physical state properties of 4-
(methoxymethyl)phenol.

Property Value Source(s)

IUPAC Name 4-(methoxymethyl)phenol [1]

Synonyms

p-hydroxybenzyl methyl ether,

p-(methoxymethyl)phenol,

alpha-Methoxy-p-cresol

[1][2]

CAS Number 5355-17-9 [1][2][3]

Molecular Formula C₈H₁₀O₂ [1][2][3]

Molecular Weight 138.16 g/mol [1][2][3]

Appearance White powder (estimated) [4]

Density 1.087 g/cm³ [3]

Melting Point 80 - 82 °C [4]

Boiling Point 222.8 °C (at 760 mmHg) [3]

Flash Point 92.5 °C [3]

Solubility Profile
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The solubility of 4-(methoxymethyl)phenol has been determined in a variety of common

laboratory solvents at 25 °C. The compound exhibits good solubility in polar organic solvents

and limited solubility in water.

Solvent Solubility (g/L) at 25 °C Source(s)

Methanol 1181.75 [2]

Dimethylformamide (DMF) 1143.61 [2]

Ethanol 1069.37 [2]

Acetone 1002.61 [2]

Isopropanol 793.64 [2]

n-Propanol 747.71 [2]

n-Butanol 549.38 [2]

Acetonitrile 486.36 [2]

Isobutanol 445.79 [2]

Ethyl Acetate 398.18 [2]

Toluene 73.66 [2]

Water 19.45 [2]

Partition and Distribution
The octanol/water partition coefficient (logP) is a crucial parameter in drug development for

predicting the lipophilicity and membrane permeability of a compound.

Property Value Type Source(s)

Octanol/Water

Partition Coefficient

(logP)

1.539 Calculated (Crippen) [5]

0.8
Calculated (XLogP3-

AA)
[2]
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Spectral Data
Spectroscopic data are essential for the structural elucidation and identification of 4-
(methoxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different proton environments:

A singlet for the phenolic hydroxyl (-OH) proton, which may be broad and have a variable

chemical shift depending on concentration and solvent.

A doublet of doublets (or two distinct doublets) for the four aromatic protons on the

benzene ring, characteristic of a 1,4-disubstituted pattern.

A singlet for the two benzylic protons (-CH₂-).

A singlet for the three methyl protons (-OCH₃).

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in

the molecule: four aromatic carbons (two protonated, two quaternary), one benzylic carbon,

and one methoxy carbon.

Mass Spectrometry (MS)
The mass spectrum provides information on the molecular weight and fragmentation pattern.[1]

Molecular Ion (M⁺): A peak is observed at m/z = 138, corresponding to the molecular weight

of the compound.

Key Fragments: A prominent fragment is typically observed at m/z = 107, resulting from the

loss of the methoxy group (-OCH₃) followed by rearrangement, which is a common

fragmentation pathway for benzyl ethers and phenols.[1]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.[1]
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the phenolic

hydroxyl group.

C-H Stretch (aromatic): Peaks are observed just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Peaks are observed just below 3000 cm⁻¹ for the methoxymethyl

group.

C=C Stretch (aromatic): Absorptions around 1500-1600 cm⁻¹ are characteristic of the

benzene ring.

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region correspond to the ether and phenol

C-O bonds.

Chemical Properties and Reactivity
Enzymatic Oxidation
A key documented reaction of 4-(methoxymethyl)phenol is its oxidative demethylation

catalyzed by the flavoprotein vanillyl-alcohol oxidase (VAO).[6][7] This enzymatic process is

significant as it represents a potential metabolic pathway. The reaction proceeds through the

formation of a p-quinone methide intermediate.[6][7] The enzyme facilitates the oxidation of the

substrate, leading to the formation of 4-hydroxybenzaldehyde, with the carbonylic oxygen atom

originating from a water molecule.[6][7] The rate of flavin reduction during this process is rate-

limiting for the overall turnover.[6][7]
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Enzymatic oxidation of 4-(methoxymethyl)phenol.

Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of

physicochemical data.

Synthesis of 4-(Methoxymethyl)phenol
This protocol is a representative method adapted from general procedures for the synthesis of

related methoxyphenols.

Reaction Setup: To a solution of p-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic

solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a strong

base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

Alkylation: Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction

back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.
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Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with

an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the residue using flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford pure 4-(methoxymethyl)phenol.

Determination of Melting Point
Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a

capillary tube.

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

Observation: The temperature is increased slowly (e.g., 1-2 °C/min) near the expected

melting point. The melting range is recorded from the temperature at which the first drop of

liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Solubility
Equilibrium Method: An excess amount of 4-(methoxymethyl)phenol is added to a known

volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

Saturation: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature

(25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of

the clear, saturated solution is carefully removed.

Quantification: The concentration of the dissolved compound in the filtrate is determined

using a calibrated analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or quantitative NMR. The solubility is then calculated and

expressed in g/L.
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General workflow for synthesis and analysis.

Conclusion
This guide consolidates the essential physicochemical data for 4-(methoxymethyl)phenol,
providing a robust foundation for its use in research and development. The tabulated
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properties, detailed experimental protocols, and analysis of its enzymatic reactivity offer a multi-

faceted understanding of the compound. The provided visualization of its metabolic

transformation highlights a key area of its biological interaction, which is of particular interest to

drug development professionals. Further research into its broader pharmacological and

toxicological profile is warranted to fully elucidate its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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